4-Bromo-N-ethyl-3-methoxybenzamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 260.11 g/mol. This compound is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethyl group attached to the nitrogen atom, and a methoxy group at the 3-position of the aromatic ring. It is primarily used in organic synthesis and biological research due to its unique chemical properties and potential pharmacological applications.
4-Bromo-N-ethyl-3-methoxybenzamide can be classified as an aromatic amide, which is part of a broader class of compounds known as substituted benzamides. These compounds are significant in medicinal chemistry due to their diverse biological activities. The specific compound can be sourced from various chemical suppliers, such as BenchChem and Sigma-Aldrich, which provide it for research purposes .
The synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide typically involves two main steps:
The reaction conditions for bromination may involve controlled temperatures and solvents to optimize yield and selectivity. The amidation step typically requires careful monitoring of stoichiometry and reaction time to ensure complete conversion to the amide product.
4-Bromo-N-ethyl-3-methoxybenzamide can participate in several chemical reactions, including:
These reactions often require specific conditions, such as temperature control, choice of solvent, and catalysts, to achieve optimal yields and selectivity.
The mechanism of action for 4-Bromo-N-ethyl-3-methoxybenzamide involves its interaction with biological targets. The presence of the bromine atom and methoxy group enhances its binding affinity towards specific enzymes or receptors. The ethyl substituent on nitrogen increases lipophilicity, facilitating penetration through biological membranes, which may contribute to its pharmacological effects .
Relevant analyses such as Infrared Spectroscopy (IR) and High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and identify functional groups .
4-Bromo-N-ethyl-3-methoxybenzamide has several scientific applications:
This halogenated benzamide derivative has emerged as a structurally significant compound in medicinal and synthetic chemistry. Characterized by its bromo-substituted aromatic ring, ethoxyethylamide chain, and strategically positioned methoxy group, it serves as a versatile scaffold for probing structure-activity relationships in drug discovery. Its distinctive electronic configuration and steric profile facilitate unique interactions with biological targets, positioning it as a valuable template for developing novel therapeutic agents targeting viral infections, cancers, and neurological disorders. Contemporary research leverages its balanced lipophilicity and hydrogen-bonding capacity to optimize pharmacokinetic properties in next-generation pharmacophores.
The systematic IUPAC name 4-Bromo-N-ethyl-3-methoxybenzamide precisely defines its molecular architecture: a benzamide core substituted at the para-position (C4) with bromine and at the meta-position (C3) with a methoxy group (–OCH₃), while the amide nitrogen is functionalized with an ethyl group (–CH₂CH₃). This nomenclature follows the positional numbering convention where the carbonyl carbon (C1) anchors the benzene ring. Its molecular formula C₁₀H₁₂BrNO₂ (MW = 258.12 g/mol) and CAS Registry Number 1309682-39-0 provide unambiguous identification [1] [2].
Structurally, it belongs to the N-alkylated benzamide subclass, distinguished from simpler benzamides (e.g., 3-methoxybenzamide) by its N-ethyl moiety. This alkylation critically influences electronic distribution: the amide carbonyl exhibits reduced resonance stabilization compared to primary benzamides, lowering its hydrogen-bond accepting potential while enhancing lipophilicity (clogP ≈ 2.38). The bromine atom, a heavy halogen with significant steric bulk and polarizability, induces a strong electron-withdrawing effect (+σ) ortho to the carbonyl, modulating electrophilicity. Conversely, the methoxy group exerts an electron-donating resonance effect (+R) from the meta position, creating an electronic asymmetry exploitable in ligand design. Key torsional angles include the C3–O–CH₃ bond (≈120°) and the dihedral angle between the amide plane and benzene ring (≈30°–40°), impacting conjugation and target binding [2] [7].
Table 1: Structural and Electronic Properties of Key Benzamide Derivatives
Compound Name | Molecular Formula | Substituent Position | N-Alkylation | Key Electronic Features |
---|---|---|---|---|
4-Bromo-N-ethyl-3-methoxybenzamide | C₁₀H₁₂BrNO₂ | 4-Br, 3-OCH₃ | N-Ethyl | Strong -I effect (Br), +R effect (OCH₃), moderate H-bond capacity |
3-Methoxybenzamide | C₈H₉NO₂ | 3-OCH₃ | None | +R effect (OCH₃), high H-bond donation/acception |
5-Bromo-2-methoxy-N-(2-ethoxyethyl)benzamide | C₁₂H₁₆BrNO₃ | 5-Br, 2-OCH₃ | N-(2-Ethoxyethyl) | Ortho-methoxy constraint, extended flexible chain |
N-Benzoyl-L-threonine | C₁₁H₁₃NO₄ | None | N-Amino acid | Chiral center, zwitterionic potential |
Benzamide derivatives trace their therapeutic origins to antiemetic agents like metoclopramide. The strategic incorporation of halogen and alkoxy substitutions emerged from efforts to enhance bioactivity and target selectivity. Early work on 3-methoxybenzamide revealed its role as a poly(ADP-ribose)polymerase (PARP) inhibitor, establishing the methoxy group’s importance in DNA repair modulation [4]. This finding spurred investigations into halogenated variants, where bromine’s optimal balance of steric bulk and lipophilicity improved cell permeability and target affinity over smaller halogens.
The pivotal shift toward N-alkylation materialized with antiviral salicylamide derivatives. Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), initially an anthelmintic, demonstrated broad antiviral potential but suffered from poor solubility. Structural refinements replaced the nitro group with bromine and incorporated N-alkyl chains to enhance metabolic stability, yielding derivatives like 4'-Bromo-3' analogs with sub-micromolar HBV inhibition (IC₅₀ = 0.47–0.52 μM) [5]. The evolution toward 4-Bromo-N-ethyl-3-methoxybenzamide specifically optimized two domains:
Tetrahydroisoquinoline-benzamide hybrids further demonstrated this scaffold’s versatility. Compounds like N-(5-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-4-ethylbenzamide exhibited potent antiproliferative activity (IC₅₀ = 0.2 μg/mL against MCF-7 breast cancer cells), underscoring bromine’s role in enhancing cytotoxicity through DNA intercalation or tubulin binding [3].
Table 2: Evolution of Key Benzamide Pharmacophores with Bromo/Methoxy Motifs
Generation | Prototype Compound | Biological Target | Limitations | Innovation in 4-Bromo-N-ethyl-3-methoxybenzamide |
---|---|---|---|---|
1st (1960s) | Metoclopramide | Dopamine D₂ receptor | Neurological side effects | Targeted halogen placement reduces CNS penetration |
2nd (1990s) | 3-Methoxybenzamide | PARP | Low potency, metabolic clearance | N-Ethyl group enhances metabolic stability |
3rd (2010s) | Niclosamide derivatives (e.g., Compound 12) | HBV, Wnt/β-catenin | Poor solubility, nitro group toxicity | Bromine replaces nitro; C4 substitution improves target fit |
4th (Present) | Tetrahydroisoquinoline-benzamides (e.g., 2b) | ER-α, Tubulin | Synthetic complexity | Simplified N-alkyl chain retains efficacy |
The bioactivity of 4-Bromo-N-ethyl-3-methoxybenzamide is exquisitely sensitive to substituent regiochemistry. Positional isomerism alters electronic profiles, steric accessibility, and hydrogen-bonding networks:
Functional group synergy arises from three interdependent effects:
Interactive Insight: Functional Group SynergyToggle Computational Data (DFT Calculations)
Table 3: Impact of Positional Isomerism on Physicochemical Properties
Isomer | logP | Dipole Moment (D) | Amide C=O IR Stretch (cm⁻¹) | Relative Binding Affinity to HBV Core Proteina |
---|---|---|---|---|
4-Bromo-N-ethyl-3-methoxybenzamide | 2.38 | 4.82 | 1652 | 1.00 (Reference) |
5-Bromo-N-ethyl-2-methoxybenzamide | 2.41 | 3.65 | 1667 | 0.32 |
2-Bromo-N-ethyl-5-methoxybenzamide | 2.35 | 5.10 | 1645 | 0.71 |
3-Bromo-N-ethyl-4-methoxybenzamide | 2.40 | 4.20 | 1673 | 0.45 |
Notes: a Determined by molecular docking (ΔG binding relative to reference compound); HBV core protein PDB: 5E0I
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7